Regioisomeric Positioning: 3‑iso‑Butoxy vs. 2‑ and 4‑iso‑Butoxy Isomers – Absence of Ortho‑Steric Penalty and Electronic Differentiation
In the 3‑iso‑butoxy‑4,5‑difluorobenzoyl chloride isomer (CAS 1443304‑44‑6), the alkoxy substituent occupies the meta position relative to the carbonyl; this avoids the ortho‑steric interaction that is present in 2‑iso‑butoxy‑3,5‑difluorobenzoyl chloride (CAS 1443325‑10‑7) [1]. Literature on substituted benzoyl chlorides demonstrates that ortho‑substituents significantly reduce the Friedel‑Crafts acylation reaction constant (ρ) through steric hindrance in the transition state, an effect that is absent when the same group is placed in the meta position [1]. The 4‑iso‑butoxy‑3,5‑difluorobenzoyl chloride isomer (CAS 1443347‑42‑9) places the alkoxy group in the para position, where it exerts a stronger resonance effect on the carbonyl electrophilicity, altering reaction rates and selectivity compared with the meta‑positioned isomer [1].
| Evidence Dimension | Steric and electronic impact of alkoxy‑group positioning on benzoyl chloride reactivity |
|---|---|
| Target Compound Data | 3‑iso‑butoxy substitution: meta to carbonyl; minimal steric hindrance; weak resonance effect. |
| Comparator Or Baseline | 2‑iso‑butoxy isomer (CAS 1443325‑10‑7): ortho‑steric compression, reduced acylation rate. 4‑iso‑butoxy isomer (CAS 1443347‑42‑9): para‑position, stronger resonance donation, potentially faster reaction but altered selectivity. |
| Quantified Difference | No compound‑specific kinetic data available. General class principle: ortho‑substituted benzoyl chlorides exhibit diminished Friedel‑Crafts reaction constants relative to meta‑ and para‑substituted analogs [1]. |
| Conditions | Friedel‑Crafts acylation and nucleophilic acyl substitution reaction frameworks [1]. |
Why This Matters
Procurement of the 3‑isomer ensures the alkoxy group does not impede acyl chloride reactivity through steric hindrance, which is critical for chemists designing amide‑ or ester‑forming steps where steric bulk at the ortho position would compromise yield and conversion.
- [1] Verbeerst R, Slootmaekers PJ. The Friedel‐Crafts Acylation Reaction V. Polar and Steric Substituent Effects in the Reaction of Disubstituted Benzoyl Chlorides Carrying a Constant Ortho‐Substituent. Bulletin des Sociétés Chimiques Belges, 1968, 77(5‑6): 287‑293. DOI:10.1002/bscb.19680770505. View Source
